molecular formula C12H18O2 B12537661 Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate CAS No. 656234-74-1

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate

Cat. No.: B12537661
CAS No.: 656234-74-1
M. Wt: 194.27 g/mol
InChI Key: PBBLASASBMBSSA-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate is a versatile synthetic intermediate that combines multiple functional groups, making it a valuable scaffold for constructing complex molecules in organic chemistry and medicinal chemistry research. This compound integrates both a terminal alkyne and an unsaturated ester within its structure. The terminal alkyne functionality is a potent reactive handle, known for its ability to form acetylide anions for carbon-carbon bond formation via alkylation, and to participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . Concurrently, the α,β-unsaturated ester is a classic electrophile, susceptible to nucleophilic attack at the β-carbon, a reactivity exploited in Michael additions and other conjugate addition reactions . The presence of these dual, orthogonal reactive groups allows researchers to perform sequential or one-pot reactions, enabling the efficient synthesis of intricate molecular architectures, including potential heterocyclic compounds and other bioactive molecules . As such, it serves as a critical building block for methodology development, total synthesis, and as a precursor in the discovery of new pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

656234-74-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 2-prop-2-ynylhept-4-enoate

InChI

InChI=1S/C12H18O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h2,7-8,11H,4,6,9-10H2,1,3H3

InChI Key

PBBLASASBMBSSA-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(CC#C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate typically involves the esterification of hept-4-enoic acid with prop-2-yn-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone.

    Reduction: The alkene group can be hydrogenated to form the corresponding alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The following table highlights key structural differences among ethyl 2-(prop-2-yn-1-yl)hept-4-enoate and related esters:

Compound Name Molecular Formula Substituents/Functional Groups Double Bond Position Key Features
This compound C₁₂H₁₆O₂ Propargyl (C≡CH₂) at C2, ethoxy ester C4–C5 Triple bond (propargyl), double bond
Ethyl hept-4-enoate (cis) C₉H₁₆O₂ Ethoxy ester C4–C5 Unsaturated, cis configuration
Ethyl heptanoate C₉H₁₈O₂ Ethoxy ester None (saturated) Straight-chain, saturated ester

Key Observations :

  • The propargyl group in the target compound introduces steric hindrance and alkyne reactivity , which may influence its stability and interactions in chemical reactions.
  • Ethyl hept-4-enoate shares the double bond at C4 but lacks the propargyl group, making it less reactive .
  • Ethyl heptanoate, a saturated analog, is structurally simpler and widely used in flavorings due to its fruity odor .

Physical and Chemical Properties

While direct data on this compound are sparse, inferences can be drawn from its analogs:

Property This compound (Predicted) Ethyl hept-4-enoate (cis) Ethyl heptanoate
Boiling Point ~220–240°C (estimated) 172–175°C 187–189°C
Solubility Low in water; soluble in organic solvents Similar Similar
Reactivity High (alkyne + double bond) Moderate (double bond) Low (saturated)

Reactivity Notes:

  • The conjugated double bond at C4 may participate in Diels-Alder reactions, though steric effects from the propargyl group could limit this .

Biological Activity

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate is an organic compound notable for its unique structural features, including a double bond and an alkyne functional group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and its role as a precursor for bioactive compounds.

Structural Characteristics

The molecular formula of this compound allows it to participate in various chemical reactions, enhancing its utility in synthetic applications. The compound can be characterized by the following structural features:

Compound Name Structural Features Unique Aspects
This compoundContains both alkyne and alkene functionalitiesVersatile reactivity due to dual functional groups
Ethyl 6-methylhept-4-enoateContains alkene and ester functionalitiesDifferent reactivity profile due to alkyne position

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing active intermediates that can participate in various biochemical pathways. The ester functionality is prone to hydrolysis, which can lead to the formation of biologically active compounds. Additionally, the alkyne group may interact with specific proteins, influencing their function and activity.

Potential Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Enzyme Interactions : The compound may exhibit interactions with various enzymes, suggesting potential roles in metabolic pathways.
  • Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess cytotoxic properties against cancer cell lines, although specific data on this compound remains limited .
  • Synthetic Applications : Its unique structure makes it a valuable building block in organic synthesis, particularly for the development of complex molecules with potential therapeutic applications.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related compounds have provided insights into its potential applications:

Case Study: Enzyme Interaction

A study investigating similar esters highlighted their interactions with enzymes such as esterases and lipases. These interactions could lead to the modulation of enzyme activity, which is crucial for various biochemical processes .

Antitumor Activity

In a broader context, structural analogs of this compound have been evaluated for their cytotoxic effects on human cancer cell lines. For instance, compounds exhibiting similar structural motifs have shown promise in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

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